O-异戊基羟胺

描述

Highly Efficient Synthesis of O-Isopentylhydroxylamine Derivatives

Synthesis Analysis The synthesis of O-substituted hydroxylamine derivatives has been a topic of interest due to their utility in various organic reactions. In one study, a highly efficient two-step synthesis of O-(2,4-dinitrophenyl)hydroxylamine was developed . This compound was then utilized in a N-amination/benzoylation procedure with substituted pyridines to produce N-benzoyliminopyridinium ylides. The amination power of O-(2,4-dinitrophenyl)hydroxylamine was compared with O-mesitylenesulfonylhydroxylamine (MSH), demonstrating its effectiveness in the synthesis of these ylides .

Molecular Structure Analysis While the specific molecular structure analysis of O-isopentylhydroxylamine is not directly discussed in the provided papers, the structure of O-(2,4-dinitrophenyl)hydroxylamine, a related compound, is implied to be crucial for its reactivity in the synthesis of substituted N-benzoyliminopyridinium ylides . The presence of the dinitrophenyl group likely influences the electronic properties of the hydroxylamine, which in turn affects its reactivity.

Chemical Reactions Analysis The chemical reactivity of O-substituted hydroxylamines is highlighted in the synthesis of various heterocyclic compounds. For instance, masked O-isocyanates, which can be considered as precursors to O-substituted hydroxylamines, were shown to be effective building blocks for the synthesis of benzimidazolones and 3,4-dihydroquinazolin-2(1H)-ones through base-catalyzed substitution and copper-catalyzed cyclization reactions . This indicates that O-substituted hydroxylamines, including O-isopentylhydroxylamine, could potentially participate in similar cyclization reactions to form heterocyclic structures.

Physical and Chemical Properties Analysis The physical and chemical properties of O-isopentylhydroxylamine itself are not detailed in the provided papers. However, the properties of O-substituted hydroxylamines, in general, can be inferred to some extent. For example, the stability of O-substituted isocyanates, which are related to O-substituted hydroxylamines, is mentioned, with a note on their tendency to undergo side reactions such as trimerization . This suggests that O-substituted hydroxylamines may also have specific stability considerations and reactivity profiles that need to be managed during synthesis and storage.

科学研究应用

恶性细胞系中的细胞毒活性

O-异戊基羟胺衍生物, 特别是与二萜脱氢枞胺相关的衍生物, 已显示出对 MCF7 等恶性细胞系有希望的细胞毒活性。12-羟基-N-(异烟酰基)脱氢枞胺和 N-(4-甲氧基苯甲酰)脱氢枞胺等衍生物表现出显着的选择性和细胞毒活性, 突出了它们在癌症研究中的潜力 (Wiemann, Fischer, Rohmer, & Csuk, 2018).

酶抑制研究

酶学研究表明, O-异戊基羟胺衍生物, 特别是在乙酰羟基酸异构还原酶的背景下, 是了解异亮氨酸、缬氨酸和亮氨酸等氨基酸的生物合成途径的关键。这种酶仅存在于植物和微生物中, 为除草剂和杀菌剂提供了潜在的靶点。该酶不同寻常的两步反应机制在农用化学研究中具有根本意义 (Dumas, Biou, Halgand, Douce, & Duggleby, 2001).

心血管毒性研究

对烯丙胺(一种与 O-异戊基羟胺相关的化合物)的研究表明, 它会诱发显着的心血管毒性, 特别是大鼠的心肌坏死和血管反应性改变。这项研究提供了对类似化合物的心血管作用及其作为心血管疾病研究实验模型的潜力的见解 (Conklin & Boor, 1998).

临床研究信息学

在临床研究信息学领域, 临床研究本体 (OCRe) 为临床研究的科学设计提供了一个信息学基础, 独立于特定的研究设计或临床领域。OCRe 的建模包括研究设计类型和 ERGO 注释, 用于捕获资格标准, 这对于支持人体研究的设计和分析至关重要。这与涉及 O-异戊基羟胺等化合物的更广泛的研究范围间接相关 (Sim, Tu, Carini, Lehmann, Pollock, Peleg, & Wittkowski, 2014).

乙酰胆碱酯酶抑制

发现一组结构上类似于 O-异戊基羟胺的 12-羟基-脱氢枞胺衍生物是丁酰胆碱酯酶 (BChE) 的有效抑制剂, 其中 12-羟基-N-(4-硝基苯甲酰)脱氢枞胺等化合物显示出良好的抑制常数。这表明它们在胆碱酯酶抑制剂相关的退行性神经系统疾病中的潜在用途 (Loesche, Wiemann, Rohmer, Brandt, & Csuk, 2019).

安全和危害

未来方向

While specific future directions for O-Isopentylhydroxylamine are not detailed in the search results, it’s worth noting that advancements in the field of chemistry often involve the development of new synthesis methods, the discovery of novel applications for existing compounds, and the ongoing exploration of the relationships between molecular structure, physicochemical properties, and biological activity .

属性

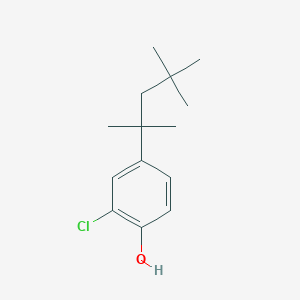

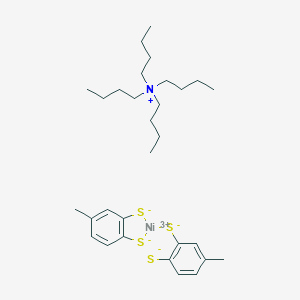

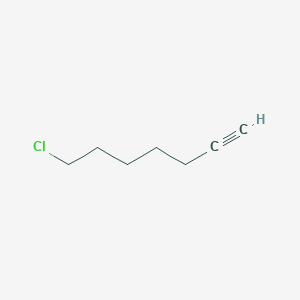

IUPAC Name |

O-(3-methylbutyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-5(2)3-4-7-6/h5H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWPXXJVCQOIPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60336812 | |

| Record name | Hydroxylamine, O-(3-methylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-Isopentylhydroxylamine | |

CAS RN |

19411-65-5 | |

| Record name | Hydroxylamine, O-(3-methylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methylpyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B100958.png)

![5,11-Dihydroquinolino[3,2-b]quinoline-6,12-dione](/img/structure/B100959.png)

![2,4,6-Tris[chloro(difluoro)methyl]-1,3,5-triazine](/img/structure/B100965.png)